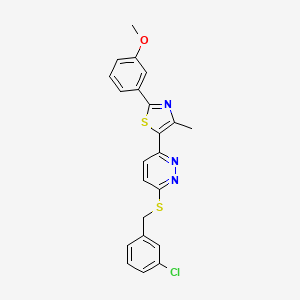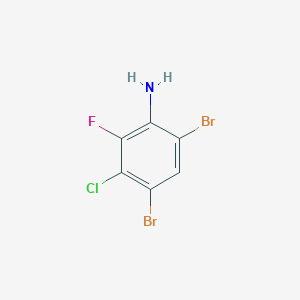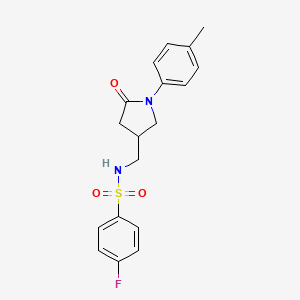
4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides are often modified to enhance their selectivity and potency as enzyme inhibitors. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in cyclooxygenase inhibitors . Similarly, the presence of a fluorine atom in kynurenine 3-hydroxylase inhibitors has resulted in high-affinity inhibition .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological activities. For example, the synthesis of COX-2 inhibitors with enhanced selectivity was achieved by introducing a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring . In another study, the synthesis of kynurenine 3-hydroxylase inhibitors involved the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure . These methods highlight the importance of structural modifications in the synthesis of potent and selective enzyme inhibitors.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The introduction of substituents can significantly affect the binding affinity and selectivity of these compounds. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative were investigated to understand the impact of intermolecular interactions on their molecular architecture . Such analyses are essential for designing compounds with improved efficacy and reduced side effects.
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions depending on their substituents. These reactions are important for their biological activity and can be exploited to design more effective drugs. For example, the introduction of a pyrrolidinone moiety and halogenation at specific positions on the benzenesulfonamide ring has been shown to influence the inhibitory activity against carbonic anhydrases . Understanding these chemical reactions is key to optimizing the therapeutic potential of benzenesulfonamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the drugs. For instance, the introduction of substituents like fluorine can affect the lipophilicity and, consequently, the oral bioavailability of the compounds . Detailed analysis of these properties is necessary for the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics.
Scientific Research Applications
COX-2 Inhibitors Development
Research has shown the utility of sulfonamide derivatives, including those with fluorine substitutions, in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds demonstrate enhanced selectivity and potency for COX-2, a key enzyme involved in inflammation and pain, making them potential candidates for treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has been found to notably increase COX-1/COX-2 selectivity, leading to the identification of potent and orally active COX-2 inhibitors, such as JTE-522, which is currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives have also been evaluated for their antimicrobial, antiviral, and anticancer activities. A study synthesized and tested various N-substituted benzenesulfonamide derivatives, demonstrating bacteriostatic and fungistatic action. Although these compounds showed less activity than standard drugs in cytotoxic screening, their synthesis and evaluation contribute valuable insights into developing new antimicrobial and anticancer agents (Mahesh K. Kumar et al., 2012).
Corrosion Inhibition
The role of sulfonamide derivatives in corrosion inhibition has been explored through quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the adsorption and inhibition efficiencies of specific sulfonamide derivatives on the corrosion of metals such as iron. This research provides insights into the molecular mechanisms of corrosion inhibition, which is vital for developing more effective corrosion inhibitors (S. Kaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJHJINMXOWUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

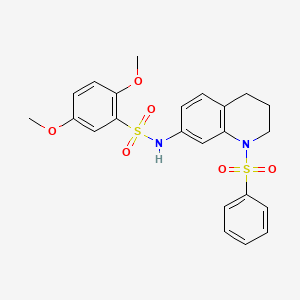
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
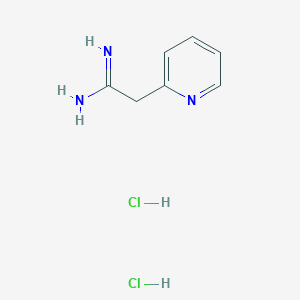

![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
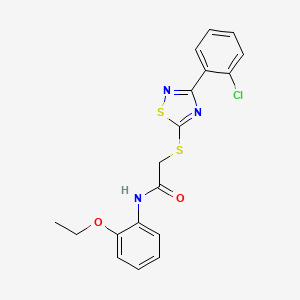
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
